molecular formula C14H18ClN5O3 B12712970 1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, dimethylhydrazone, monohydrochloride CAS No. 134221-13-9

1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, dimethylhydrazone, monohydrochloride

Cat. No.: B12712970
CAS No.: 134221-13-9
M. Wt: 339.78 g/mol
InChI Key: CYDAVCXNPLDZRR-QOVZSLTQSA-N
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Description

1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, dimethylhydrazone, monohydrochloride is a chemical compound with the molecular formula C14-H17-N5-O3.Cl-H and a molecular weight of 339.82 . This compound is known for its unique structure, which includes an imidazole ring, a nitrophenyl group, and a dimethylhydrazone moiety. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, dimethylhydrazone, monohydrochloride typically involves the reaction of 1H-imidazole-2-carboxaldehyde with 4-methoxy-3-nitrobenzyl chloride in the presence of a base, followed by the addition of dimethylhydrazine. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, dimethylhydrazone, monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the nitrophenyl group, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, dimethylhydrazone, monohydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, dimethylhydrazone, monohydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may also contribute to its biological activity by interacting with cellular components .

Comparison with Similar Compounds

1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, dimethylhydrazone, monohydrochloride can be compared with other similar compounds, such as:

    1H-Imidazole-2-carboxaldehyde: Lacks the nitrophenyl and dimethylhydrazone groups, resulting in different chemical and biological properties.

    4-Methoxy-3-nitrobenzyl chloride: Contains the nitrophenyl group but lacks the imidazole and dimethylhydrazone moieties.

    Dimethylhydrazine: Contains the dimethylhydrazone group but lacks the imidazole and nitrophenyl groups.

The uniqueness of this compound lies in its combination of these functional groups, which contribute to its distinct chemical and biological properties .

Properties

CAS No.

134221-13-9

Molecular Formula

C14H18ClN5O3

Molecular Weight

339.78 g/mol

IUPAC Name

N-[(E)-[1-[(4-methoxy-3-nitrophenyl)methyl]imidazol-2-yl]methylideneamino]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C14H17N5O3.ClH/c1-17(2)16-9-14-15-6-7-18(14)10-11-4-5-13(22-3)12(8-11)19(20)21;/h4-9H,10H2,1-3H3;1H/b16-9+;

InChI Key

CYDAVCXNPLDZRR-QOVZSLTQSA-N

Isomeric SMILES

CN(C)/N=C/C1=NC=CN1CC2=CC(=C(C=C2)OC)[N+](=O)[O-].Cl

Canonical SMILES

CN(C)N=CC1=NC=CN1CC2=CC(=C(C=C2)OC)[N+](=O)[O-].Cl

Origin of Product

United States

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